3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol
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Overview
Description
3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol is an organic compound that features a pyrrolidine ring substituted with a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol typically involves the reaction of 5-chloropyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloropyridine moiety can be reduced to a pyridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-(5-Chloropyridin-3-yl)pyrrolidin-3-one.
Reduction: Formation of 3-(5-Pyridin-3-yl)pyrrolidin-3-ol.
Substitution: Formation of 3-(5-Substituted-pyridin-3-yl)pyrrolidin-3-ol derivatives.
Scientific Research Applications
3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromopyridin-3-yl)pyrrolidin-3-ol
- 3-(5-Fluoropyridin-3-yl)pyrrolidin-3-ol
- 3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol
Uniqueness
3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
Molecular Formula |
C9H11ClN2O |
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Molecular Weight |
198.65 g/mol |
IUPAC Name |
3-(5-chloropyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H11ClN2O/c10-8-3-7(4-12-5-8)9(13)1-2-11-6-9/h3-5,11,13H,1-2,6H2 |
InChI Key |
GVDSQSFWPHEYAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=CC(=CN=C2)Cl)O |
Origin of Product |
United States |
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